molecular formula C15H14BrNO4 B2696024 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794988-54-7

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No. B2696024
CAS RN: 1794988-54-7
M. Wt: 352.184
InChI Key: JSAJPSSNKSXRAT-UHFFFAOYSA-N
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Description

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MBOC is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may act as a DNA-damaging agent.
Biochemical and Physiological Effects
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA synthesis and cell division.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in laboratory experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanism of action of anticancer drugs. However, one of the limitations of using 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is its potential toxicity to normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. One area of research is the development of new anticancer drugs based on the structure of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. Another area of research is the study of the mechanism of action of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in more detail to gain a better understanding of its potential therapeutic uses. Additionally, the use of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves the reaction of 5-bromofuran-2-carboxylic acid and N-methyl-m-toluidine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in high yield and purity.

Scientific Research Applications

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is in the development of new drugs for the treatment of cancer. 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-10-4-3-5-11(8-10)17(2)14(18)9-20-15(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAJPSSNKSXRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

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